molecular formula C24H28N4O2 B2375218 N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-53-8

N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2375218
CAS No.: 1251603-53-8
M. Wt: 404.514
InChI Key: FBOCWUUHDCWDTA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Based on studies of closely related structural analogs, this compound is of significant interest for anti-enzymatic research. Compounds within this chemical class have demonstrated potent inhibitory activity against enzymes such as α-glucosidase and butyrylcholinesterase (BChE) in scientific studies . Inhibition of α-glucosidase is a recognized therapeutic strategy for managing postprandial blood glucose levels in diabetes, while BChE inhibitors are investigated for their potential role in managing neurological conditions such as Alzheimer's disease . The integration of the 1,2,4-oxadiazole moiety with a piperidine acetamide structure is a common design in drug discovery, aimed at generating molecules with improved binding affinity and pharmacokinetic properties. Furthermore, analogous 1,3,4-oxadiazole-bearing compounds have also been screened for and shown moderate to talented antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the broad research potential of this chemical class . This product is intended for research purposes to further explore these and other potential biochemical applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-5-4-6-20(13-16)23-26-24(30-27-23)19-9-11-28(12-10-19)15-22(29)25-21-14-17(2)7-8-18(21)3/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOCWUUHDCWDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, which are known for their biological activity. The molecular formula is C24H30N4OC_{24}H_{30}N_4O, and it has been synthesized through various chemical pathways to explore its potential effects on various biological systems.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively. The IC50 values for these activities suggest a promising therapeutic index .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Interaction : Its structural features allow it to bind effectively to target enzymes like AChE and urease, inhibiting their activity.
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on HeLa and CaCo-2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating significant anticancer potential .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized oxadiazole compounds. The results showed that several compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial efficacy .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name/ID Core Heterocycle Key Substituents Reference
Target Compound 1,2,4-oxadiazole 3-methylphenyl (oxadiazole), 2,5-dimethylphenyl (acetamide) N/A
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide 1,2,4-triazole Allyl, pyridinyl (triazole); 2,5-dichlorophenyl (acetamide)
Hydroxyacetamide Derivatives (FP1-12) 1,2,4-triazole Varied phenyl/methylidene (imidazolone); hydroxyacetamide
Anti-exudative Acetamides (3.1-3.21) 1,2,4-triazole Furan-2-yl (triazole); sulfanyl-N-acetamide
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole Piperidin-4-yl (thiazole); difluorophenylsulfonylamino
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole Ethyl, pyridin-3-yl (triazole); 3,5-dimethylphenyl (acetamide)

Key Observations :

  • The 1,2,4-oxadiazole core in the target compound is less common compared to 1,2,4-triazole or thiazole analogs .
  • Substituent variations (e.g., methyl vs.

Structure-Activity Relationship (SAR) Insights :

  • Triazole-based acetamides (e.g., ) show diverse activities (antiproliferative, anti-inflammatory), suggesting scaffold versatility.
  • Oxadiazole vs. Triazole : The oxadiazole’s higher electronegativity may enhance hydrogen bonding in target binding compared to triazoles.
  • Methyl substituents (target compound) likely improve metabolic stability over halogenated analogs (e.g., ), which may exhibit higher toxicity.

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux (e.g., using pyridine and zeolite catalysts at 150°C for 5 hours) .
  • Coupling reactions : Sequential attachment of the piperidine and acetamide moieties via nucleophilic substitution or amidation. For example, coupling pre-formed oxadiazole-piperidine intermediates with substituted phenyl acetamides under basic conditions .
  • Purification : Chromatography (e.g., silica gel) and recrystallization (ethanol or ethanol/HCl mixtures) ensure high purity .

Advanced Synthesis

Q. How can coupling reaction efficiency be optimized for this compound?

Key parameters include:

  • Catalysts : Palladium or copper-based catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 1–2 hours) while maintaining yield .
  • Monitoring : TLC or HPLC tracks reaction progress to prevent over- or under-coupling .

Basic Characterization

Q. What techniques confirm the structural integrity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton/carbon environments (e.g., amide NH at δ 8–10 ppm, oxadiazole C=O at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : ESI-TOF confirms molecular weight (e.g., m/z 460.2 for [M+H]+) .
  • Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced Characterization

Q. How can discrepancies in spectroscopic data be resolved?

  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .
  • X-ray crystallography : Provides definitive bond lengths and angles for ambiguous regions (e.g., piperidine chair conformation) .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds) .

Biological Activity

Q. What potential therapeutic targets are indicated for this compound?

  • Kinase inhibition : The oxadiazole and piperidine moieties may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) .
  • In vitro assays : Cell viability (MTT) and enzyme inhibition (e.g., LOX, COX-2) screens identify preliminary targets .

Advanced Bioactivity

Q. How should researchers design assays to address conflicting activity data in structural analogs?

  • Isogenic cell lines : Compare activity in wild-type vs. target-knockout cells to isolate mechanism-specific effects .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .

Computational Studies

Q. What computational methods predict the compound’s electronic properties?

  • HOMO-LUMO analysis : DFT (B3LYP/6-31G*) calculates frontier orbitals to assess reactivity (e.g., LUMO energy < -1.5 eV suggests electrophilic sites) .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/octanol partitioning for logP prediction) .
  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., binding affinity ≤ -8 kcal/mol indicates strong inhibition) .

Data Contradictions

Q. How can researchers address conflicting bioactivity data in structural analogs?

  • Meta-analysis : Aggregate IC50 values from published studies to identify outliers (e.g., inconsistent activity against P. aeruginosa) .
  • Electron-withdrawing substituents : Substituents like nitro or chloro groups on the oxadiazole ring may enhance/polarize activity .
  • QSAR models : Quantitative SAR identifies physicochemical drivers (e.g., logP > 3.5 correlates with improved membrane permeability) .

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